6-Azido-6-deoxy-D-galactose
Overview
Description
6-Azido-6-deoxy-D-galactose is a derivative of D-galactose where the hydroxyl group at the C-6 position is replaced by an azido group. This modification introduces a photolabile group that is useful for photoaffinity labeling of carbohydrate-binding proteins, as it can form covalent bonds with target molecules upon irradiation with light . The azido group also allows for bio-orthogonal chemical reactions, such as the Huisgen [3+2] cycloaddition, which is a click chemistry reaction used to conjugate various molecules in a highly specific manner .
Synthesis Analysis
The synthesis of 6-azido-6-deoxy-D-galactose involves the preparation of photolabile 6-C-azi-6-deoxy-D-galactopyranose and its methyl glycosides . The process starts with the protection of the hydroxyl groups, followed by the substitution of the hydroxyl group at the C-6 position with an azido group. The protective groups are then removed to yield the final azido sugar. This synthetic route is crucial for producing compounds that can be used for the selective labeling of carbohydrate-binding proteins.
Molecular Structure Analysis
The molecular structure of 6-azido-6-deoxy-D-galactose in its crystalline form is that of 6-azido-6-deoxy-α-L-galactopyranose monohydrate. It adopts a chair conformation, which is common for pyranose sugars. The structure is stabilized by hydrogen-bonded chains, with each molecule acting as both a donor and acceptor of hydrogen bonds. The absolute configuration of the compound was determined using 1-azido-1-deoxy-D-galactitol as the starting material .
Chemical Reactions Analysis
6-Azido-6-deoxy-D-galactose can participate in various chemical reactions due to the presence of the azido group and the hemiacetal functionality. The azido group can undergo bio-orthogonal reactions such as the Huisgen cycloaddition, while the hemiacetal can react with nucleophiles, leading to the formation of oximes and other derivatives. The reactivity of 6-azido-6-deoxy-D-galactose towards electrophilic addition is higher than that of glucose derivatives, which is attributed to a larger population of acyclic forms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-azido-6-deoxy-D-galactose derivatives are influenced by the azido group and the overall molecular structure. For instance, mesomorphic derivatives of 6-amino-6-deoxy-D-galactose, which can be synthesized from 6-azido-6-deoxy-D-galactose by reduction of the azido group to an amino group, exhibit liquid crystalline phases. These phases include a monotropic hexagonal columnar disordered phase and a rectangular columnar disordered phase, which are determined by the length of the alkyl chains attached to the sugar molecule .
Scientific Research Applications
Application 1: Glycosylation Studies
- Summary of the Application: 6-Azido-6-deoxy-D-galactose is used as a substrate in glycosylation studies . It is an analogue of UDP-Galactose, where the primary hydroxyl group is replaced with an azide .
- Methods of Application: It is used in in vitro glycosylation reactions on lysates from HEK 293TH cells overexpressing ceramide galactosyltransferase .
- Results or Outcomes: The compound was confirmed to act as a galactotransferase substrate after it was used in these reactions .
Application 2: Visualization of Glycosylation Patterns
- Summary of the Application: 6-Azido-6-deoxy-D-galactose is used as a label to visualize glycosylation patterns in developing zebrafish embryos .
- Methods of Application: The compound is used as a label in in vitro studies on zebrafish embryos .
- Results or Outcomes: The use of this compound allowed for the visualization of glycosylation patterns in the developing embryos .
Application 3: Intermediate in Carbohydrate-based Drug Development
- Summary of the Application: 6-Azido-6-deoxy-D-galactose is used as a key intermediate in the research and development of carbohydrate-based drugs .
- Methods of Application: The unique azide group in 6-Azido-6-deoxy-D-galactose enables bioorthogonal chemical reactions for the labeling and detection of biomolecules .
- Results or Outcomes: This compound has been found to be versatile and useful in the biomedical industry for various applications .
Application 4: Mutagenicity Studies
- Summary of the Application: 6-Azido-6-deoxy-D-galactose is used as a mutagenic compound .
- Methods of Application: It is used as a carbon source in the synthesis of other compounds . It has been shown to have mutagenicity in TA100 cells .
- Results or Outcomes: The compound has been found to be active against Staudinger’s naphthol .
Application 5: Click Chemistry Reagents
- Summary of the Application: 6-Azido-6-deoxy-D-galactose is used as a reagent in click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, and this compound fits well into this methodology due to its azide group .
- Methods of Application: The compound is used in various click chemistry reactions, where it can react with alkynes to form triazoles .
- Results or Outcomes: The use of this compound in click chemistry has expanded the range of reactions and synthetic strategies available to chemists .
Application 6: Synthesis of Other Compounds
- Summary of the Application: 6-Azido-6-deoxy-D-galactose is used as a carbon source in the synthesis of other compounds .
- Methods of Application: The compound is used in various synthetic reactions, where its azide group can be manipulated to form other functional groups .
- Results or Outcomes: The use of this compound in synthetic chemistry has allowed for the creation of a variety of new compounds .
Safety And Hazards
Future Directions
The use of 6-Azido-6-deoxy-D-galactose as a metabolic reporter could potentially allow for the characterization of impaired functions of the galactose metabolism in the Leloir pathway under certain conditions, such as galactosemias . This could open up new avenues for research and therapeutic interventions.
properties
IUPAC Name |
(2R,3S,4S,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJIJWKSGKYTQ-DPYQTVNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031769 | |
Record name | 6-Azido-6-deoxy-D-galactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azido-6-deoxy-D-galactose | |
CAS RN |
66927-03-5 | |
Record name | 6-Azido-6-deoxy-D-galactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066927035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Azido-6-deoxy-D-galactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Azido-6-deoxy-D-galactose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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